2-Chloro-4-(3-methoxyphenyl)pyrimidine
Overview
Description
2-Chloro-4-(3-methoxyphenyl)pyrimidine is an organic compound with the molecular formula C11H9ClN2O and a molecular weight of 220.65 g/mol . It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Mechanism of Action
- Anti-Neuroinflammatory Activity : The compound inhibits nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. This suggests that it modulates inflammatory pathways, potentially by interfering with pro-inflammatory signaling .
- Neuroprotective Activity : 2-Chloro-4-(3-methoxyphenyl)pyrimidine reduces expression of the endoplasmic reticulum (ER) chaperone BIP and apoptosis marker cleaved caspase-3 in human neuronal cells. ER stress and apoptosis play crucial roles in neurodegenerative diseases, and the compound’s action may mitigate these processes .
Mode of Action
Pharmacokinetics (ADME)
Biochemical Analysis
Biochemical Properties
2-Chloro-4-(3-methoxyphenyl)pyrimidine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as protein kinases and phosphatases, which are crucial for regulating cellular processes. The compound can act as an inhibitor or activator of these enzymes, depending on the specific context of the reaction. For instance, it has been shown to inhibit the activity of certain kinases involved in cell signaling pathways, thereby modulating the downstream effects on cellular functions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been found to affect the expression of genes involved in inflammation and immune response, leading to changes in the production of cytokines and other signaling molecules . Additionally, it can impact cellular metabolism by modulating the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activities. For example, the compound has been shown to bind to the ATP-binding site of certain kinases, thereby preventing the phosphorylation of target proteins . This inhibition can result in the downregulation of signaling pathways that are critical for cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular functions, such as sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular functions, while higher doses can lead to significant biological responses. Threshold effects have been observed, where a certain dosage is required to achieve a noticeable impact on cellular processes . At very high doses, the compound can exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity, indicating the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways within the cell. It interacts with enzymes such as cytochrome P450s, which are responsible for the oxidative metabolism of many xenobiotics . The compound can also affect the levels of metabolites by modulating the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell . These interactions can have downstream effects on cellular energy production and biosynthetic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, which can influence its localization and accumulation within specific cellular compartments . These interactions are crucial for determining the compound’s bioavailability and efficacy in biological systems.
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression . Alternatively, it may accumulate in the cytoplasm or other organelles, where it can modulate various cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3-methoxyphenyl)pyrimidine typically involves the reaction of 2-chloropyrimidine with 3-methoxyphenylboronic acid under Suzuki-Miyaura coupling conditions . The reaction is catalyzed by palladium(II) acetate and requires a base such as potassium carbonate in a solvent like ethanol or water. The reaction is carried out at elevated temperatures, usually around 80-100°C, for several hours to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(3-methoxyphenyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: Palladium(II) acetate, potassium carbonate, and 3-methoxyphenylboronic acid are used under Suzuki-Miyaura coupling conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced derivatives of the original compound.
Coupling Reactions: Biaryl compounds are the major products formed from coupling reactions.
Scientific Research Applications
2-Chloro-4-(3-methoxyphenyl)pyrimidine has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(4-methoxyphenyl)pyrimidine
- 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine
Uniqueness
2-Chloro-4-(3-methoxyphenyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-chloro-4-(3-methoxyphenyl)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-15-9-4-2-3-8(7-9)10-5-6-13-11(12)14-10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUFGKFTAPDKHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60454308 | |
Record name | 2-chloro-4-(3-methoxyphenyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60454308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
499195-50-5 | |
Record name | 2-chloro-4-(3-methoxyphenyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60454308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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